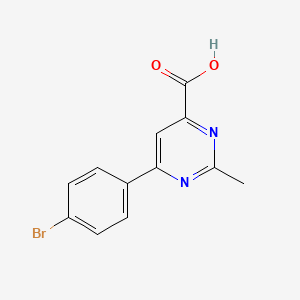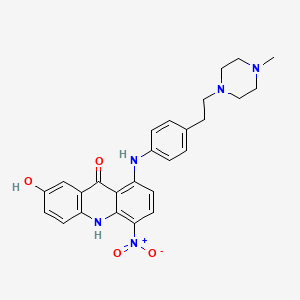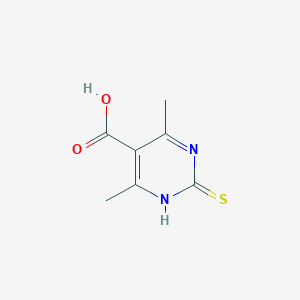![molecular formula C13H10N4O3S B14886463 (2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid is a complex organic compound that features a triazole ring, a thioether linkage, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Thioether Formation: The thioether linkage is introduced by reacting the triazole derivative with a suitable thiol under mild conditions.
Indole Derivative Synthesis: The indole moiety is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Final Coupling: The final step involves coupling the triazole-thioether intermediate with the indole derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or indole derivatives.
Substitution: Formation of substituted triazole or indole compounds.
Scientific Research Applications
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid: shares similarities with other triazole and indole derivatives, such as:
Uniqueness
- The unique combination of the triazole, thioether, and indole moieties in (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid provides distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C13H10N4O3S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid |
InChI |
InChI=1S/C13H10N4O3S/c1-6-14-13(17-16-6)21-10(12(19)20)9-7-4-2-3-5-8(7)15-11(9)18/h2-5H,1H3,(H,15,18)(H,19,20)(H,14,16,17)/b10-9+ |
InChI Key |
XPLCDVKIHKHMRQ-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=NC(=NN1)S/C(=C/2\C3=CC=CC=C3NC2=O)/C(=O)O |
Canonical SMILES |
CC1=NC(=NN1)SC(=C2C3=CC=CC=C3NC2=O)C(=O)O |
solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


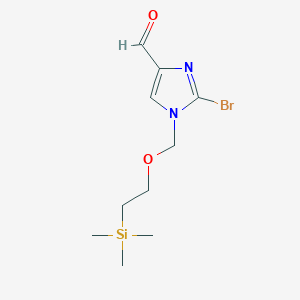
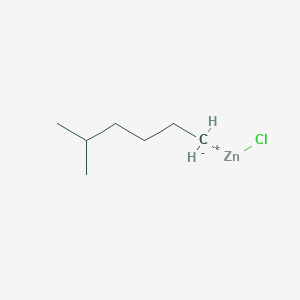
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
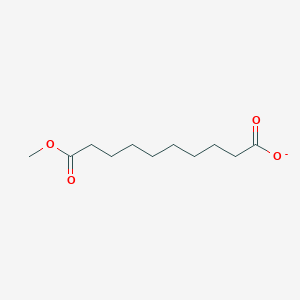
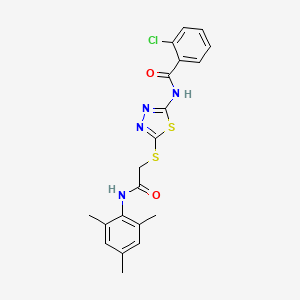
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
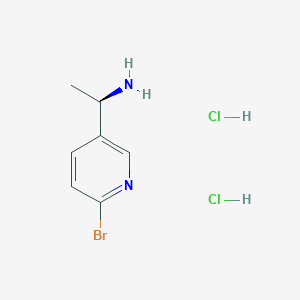
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)

![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
